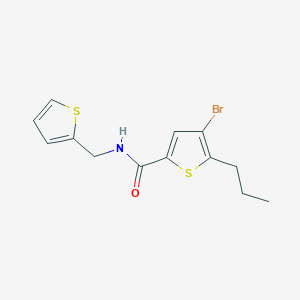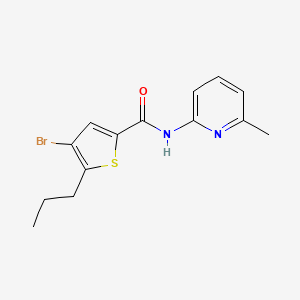
4-bromo-5-propyl-N-(2-thienylmethyl)-2-thiophenecarboxamide
Vue d'ensemble
Description
4-bromo-5-propyl-N-(2-thienylmethyl)-2-thiophenecarboxamide, also known as BPTC, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of pharmacology. BPTC belongs to the class of thiophene compounds and has been found to exhibit promising pharmacological properties.
Mécanisme D'action
4-bromo-5-propyl-N-(2-thienylmethyl)-2-thiophenecarboxamide binds to the DAT protein and inhibits its activity, resulting in an increase in the concentration of dopamine in the synaptic cleft. This increase in dopamine concentration leads to an enhancement of dopaminergic neurotransmission, which is responsible for the therapeutic effects of 4-bromo-5-propyl-N-(2-thienylmethyl)-2-thiophenecarboxamide.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-5-propyl-N-(2-thienylmethyl)-2-thiophenecarboxamide has a significant effect on the levels of dopamine in the brain. It has been found to increase the extracellular levels of dopamine in the nucleus accumbens, a brain region that is associated with reward and addiction. 4-bromo-5-propyl-N-(2-thienylmethyl)-2-thiophenecarboxamide has also been found to increase the locomotor activity of animals, which is a measure of the activation of the dopaminergic system.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-bromo-5-propyl-N-(2-thienylmethyl)-2-thiophenecarboxamide in lab experiments include its high potency and selectivity for DAT, which makes it a useful tool for studying the dopaminergic system. However, the limitations of using 4-bromo-5-propyl-N-(2-thienylmethyl)-2-thiophenecarboxamide include its low solubility in water, which can make it difficult to administer in experiments, and its potential toxicity.
Orientations Futures
There are several future directions for the research on 4-bromo-5-propyl-N-(2-thienylmethyl)-2-thiophenecarboxamide. One direction is to investigate its potential use in the treatment of addiction and other psychiatric disorders. Another direction is to explore its mechanism of action in more detail, including its effects on other neurotransmitter systems. Additionally, the development of new analogs of 4-bromo-5-propyl-N-(2-thienylmethyl)-2-thiophenecarboxamide with improved pharmacological properties is an area of interest for future research.
In conclusion, 4-bromo-5-propyl-N-(2-thienylmethyl)-2-thiophenecarboxamide is a promising compound with potential applications in the field of pharmacology. Its selective inhibition of DAT makes it a potential candidate for the treatment of neurological and psychiatric disorders. Further research is needed to fully understand its mechanism of action and to develop new analogs with improved pharmacological properties.
Applications De Recherche Scientifique
4-bromo-5-propyl-N-(2-thienylmethyl)-2-thiophenecarboxamide has been found to exhibit potent and selective inhibitory activity against the dopamine transporter (DAT), a protein that is responsible for the reuptake of dopamine from the synaptic cleft. This activity makes it a potential candidate for the treatment of various neurological and psychiatric disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and addiction.
Propriétés
IUPAC Name |
4-bromo-5-propyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNOS2/c1-2-4-11-10(14)7-12(18-11)13(16)15-8-9-5-3-6-17-9/h3,5-7H,2,4,8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYMPLMFASICAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C(S1)C(=O)NCC2=CC=CS2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-propyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-chloro-2-(5-ethyl-2-thienyl)-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4267791.png)

![1-(phenylsulfonyl)-4-[(4-propylphenyl)sulfonyl]piperazine](/img/structure/B4267802.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[(pentamethylphenyl)sulfonyl]piperazine](/img/structure/B4267822.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B4267823.png)
![2-[(5-{3-[(2-bromophenoxy)methyl]phenyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B4267832.png)
![2-[(5-{3-[(2-bromophenoxy)methyl]phenyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B4267842.png)
![ethyl [5-bromo-3-(2-furoylhydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B4267848.png)
![N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-2-(4-methylphenoxy)propanamide](/img/structure/B4267854.png)


![2-[(5-{3-[(2-bromophenoxy)methyl]phenyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chloro-3-nitrophenyl)acetamide](/img/structure/B4267875.png)
![N-(4-chloro-3-nitrophenyl)-2-({4-ethyl-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4267880.png)
![methyl 6-(1,1-dimethylpropyl)-2-{[(4-ethoxyphenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4267888.png)